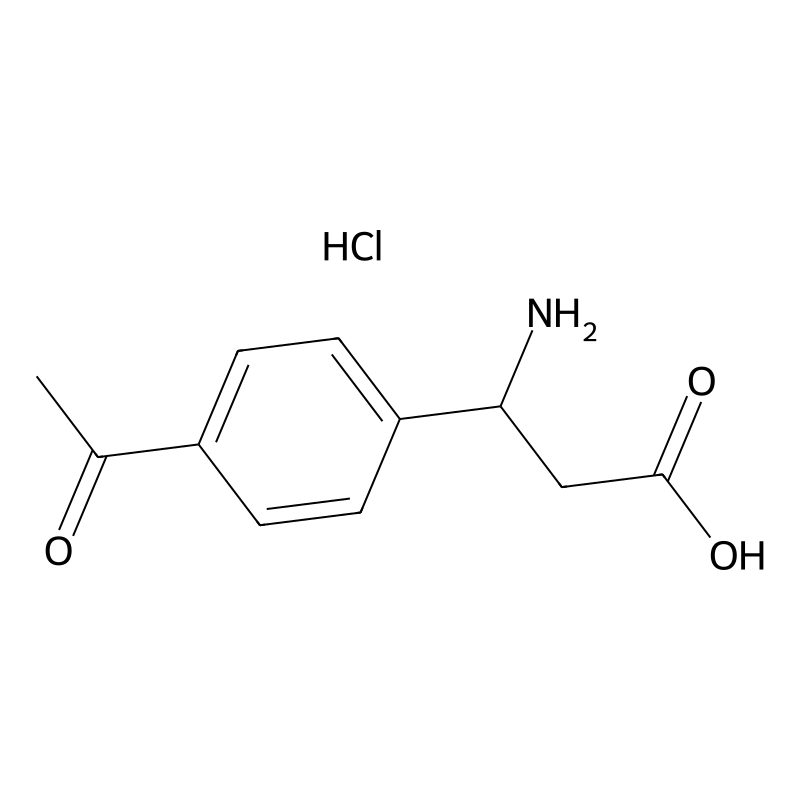3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride, also known as N-acetyl-L-tyrosine, is an amino acid derivative characterized by the presence of an acetyl group on the phenyl ring. Its chemical formula is C₁₁H₁₄ClNO₃, with a molecular weight of 243.69 g/mol. This compound is notable for its high solubility in water and organic solvents, making it a versatile candidate for various applications in biochemistry and pharmaceuticals .
The structure of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride consists of a propanoic acid backbone, with an amino group and an acetylated phenyl group attached at the third carbon. This unique configuration contributes to its biological activity and interaction with various biological systems .
- Acid-Base Reactions: The carboxylic acid group can donate a proton, making it behave as an acid, while the amino group can accept a proton, allowing it to act as a base.
- Esterification: The hydroxyl group can react with alcohols to form esters.
- Acetylation: The amino group can be acetylated further to form N-acetyl derivatives.
- Oxidation and Reduction: The phenolic structure may undergo oxidation reactions, while the amino group can be reduced under certain conditions.
These reactions are essential for its potential modifications in synthetic chemistry and drug development .
3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride exhibits various biological activities:
- Neuroprotective Effects: As a derivative of tyrosine, it may enhance dopamine production, contributing to improved cognitive function and mood stabilization.
- Antioxidant Properties: The compound has shown potential in scavenging free radicals, which can protect cells from oxidative stress.
- Role in Iron Chelation: Hydroxamic acids are known for their ability to chelate iron; thus, this compound may exhibit similar properties, aiding in conditions related to iron overload .
Several methods have been developed for synthesizing 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride:
- Direct Acetylation of Tyrosine: Starting from L-tyrosine, the hydroxyl group is acetylated using acetic anhydride or acetyl chloride under basic conditions.
- Coupling Reactions: The compound can be synthesized through coupling reactions involving 4-acetylphenol and appropriate amino acids or their derivatives.
- Multi-step Synthesis: A more complex synthetic route may involve multiple steps including protection-deprotection strategies to ensure selective functionalization of the amino and carboxylic groups .
The applications of 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride span various fields:
- Nutraceuticals: Used as a dietary supplement to enhance cognitive function and physical performance.
- Pharmaceuticals: Investigated for its potential use in treating neurodegenerative diseases due to its neuroprotective properties.
- Research Tools: Employed in biochemical research to study amino acid metabolism and neurotransmitter synthesis .
Studies have indicated that 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride interacts with various biological systems:
- Binding Studies: It has been shown to bind to receptors involved in neurotransmission, potentially influencing mood and cognitive functions.
- Metabolic Pathways: Research suggests it may affect pathways related to dopamine synthesis and metabolism, indicating its role in neurological health.
- Iron Metabolism: Its chelating properties could influence iron homeostasis in biological systems, which is critical in conditions like anemia and hemochromatosis .
Several compounds share structural similarities with 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride. Here are some notable examples:
| Compound Name | CAS Number | Similarity Score | Unique Features |
|---|---|---|---|
| (S)-2-Amino-3-(4-(carboxymethyl)phenyl)propanoic acid hydrochloride | 2133832-82-1 | 0.87 | Contains a carboxymethyl group enhancing solubility |
| (R)-2-Amino-3-(4-(tert-butyl)phenyl)propanoic acid | 274262-82-7 | 0.83 | Tert-butyl group provides steric hindrance |
| 2-Amino-3-(4-biphenylyl)propanoic Acid | 76985-08-5 | 0.83 | Features biphenylyl substitution affecting aromatic interactions |
These compounds exhibit unique characteristics that differentiate them from 3-(4-Acetylphenyl)-3-aminopropanoic acid hydrochloride while maintaining similar functional groups that influence their biological activity and chemical reactivity .








